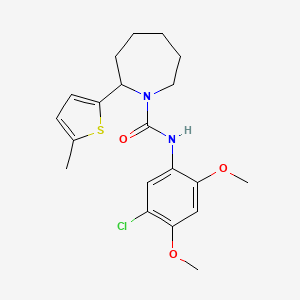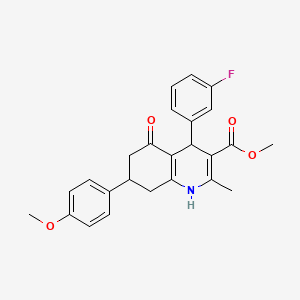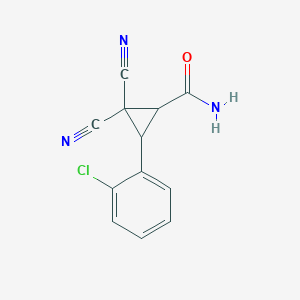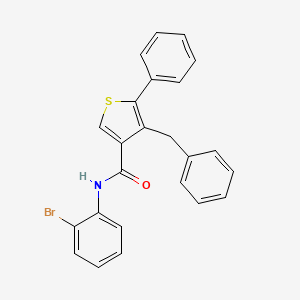
N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC belongs to the class of compounds known as fenamates, which have been extensively studied for their anti-inflammatory and analgesic properties. CPPC has shown promising results in scientific research as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. Additionally, N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has been shown to have anti-inflammatory and analgesic effects in animal models of various diseases, including arthritis, neuropathic pain, and cancer. N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has been shown to modulate the activity of neurotransmitters, including glutamate and GABA, which are involved in the regulation of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments, including its relatively simple synthesis and its potential applications in various fields. However, N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, the mechanism of action of N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide, including the optimization of its synthesis and the development of more efficient methods for its delivery. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide and to identify potential targets for its therapeutic use. Furthermore, studies are needed to investigate the potential side effects of N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide and to optimize its use in clinical settings. Overall, N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has shown promising results in scientific research, and further studies are needed to fully explore its potential applications in various fields.
Métodos De Síntesis
N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide can be synthesized using different methods, including the reaction of 5-chloro-2-phenoxyaniline with cyclopentanecarboxylic acid in the presence of a coupling agent. Another method involves the reaction of 5-chloro-2-phenoxyaniline with cyclopentanone in the presence of a reducing agent, followed by the reaction with isocyanate. The synthesis of N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide is a relatively simple process, and the yield can be optimized by controlling the reaction conditions.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for various diseases, including arthritis, neuropathic pain, and cancer. N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide has also been studied for its potential use as a neuroprotective agent, showing promising results in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-14-10-11-17(22-15-8-2-1-3-9-15)16(12-14)20-18(21)13-6-4-5-7-13/h1-3,8-13H,4-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXMAHYHZQJCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)
![6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5089847.png)
![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)

![N-ethyl-2-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-benzimidazole-6-carboxamide](/img/structure/B5089884.png)

![3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone](/img/structure/B5089912.png)
![N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanine](/img/structure/B5089914.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5089918.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5089923.png)